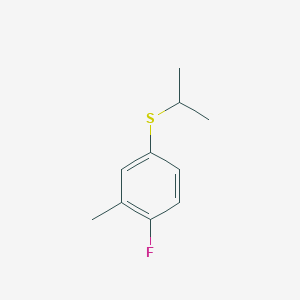
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene is an organic compound with the molecular formula C10H13FS. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methyl group, and an isopropylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2-methyl-4-(isopropylthio)benzene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the fluorine atom or to modify the isopropylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated products, modified thioethers
Substitution: Nitro derivatives, halogenated derivatives
Applications De Recherche Scientifique
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene depends on the specific application and the target it interacts with
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: The compound may inhibit or activate specific enzymes, bind to receptors, or interfere with cellular processes.
Comparaison Avec Des Composés Similaires
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Fluoro-2-methylbenzene: Lacks the isopropylthio group, making it less versatile in certain chemical reactions.
2-Fluoro-4-methylthiobenzene: Has a different substitution pattern, leading to different reactivity and applications.
1-Fluoro-4-methyl-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
These comparisons illustrate the unique combination of substituents in this compound, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-fluoro-2-methyl-4-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGXGXGAHMPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
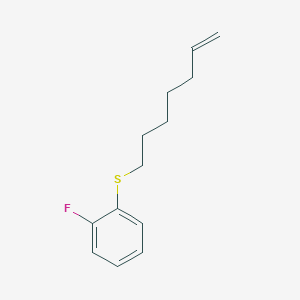
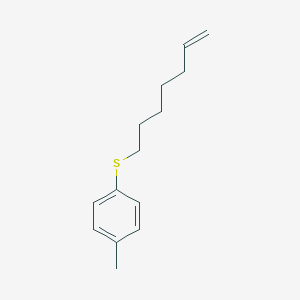
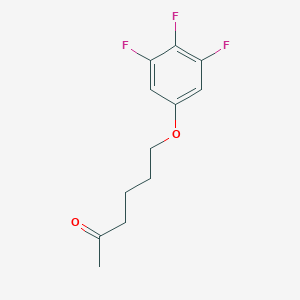
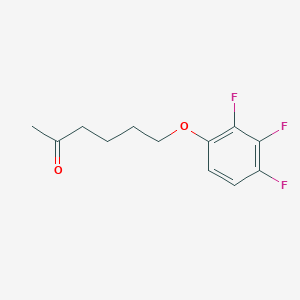
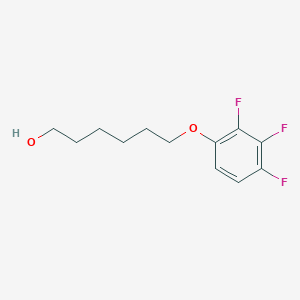
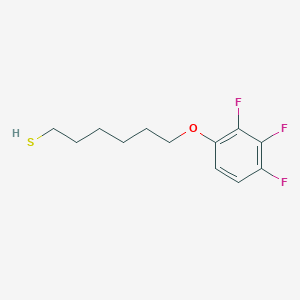
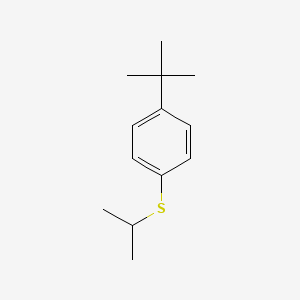
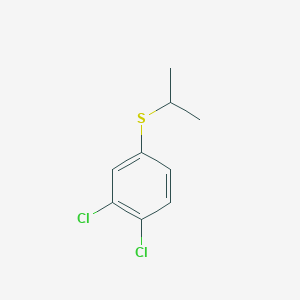
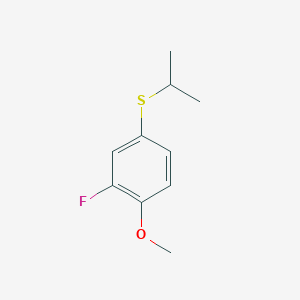
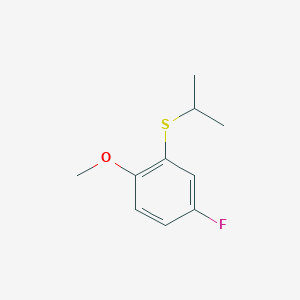


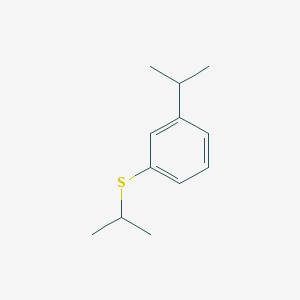
![1-(Methylsulfanyl)-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B8080832.png)
